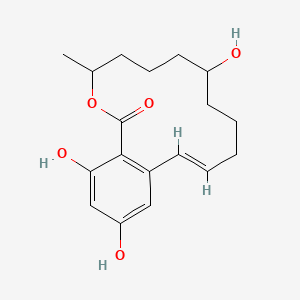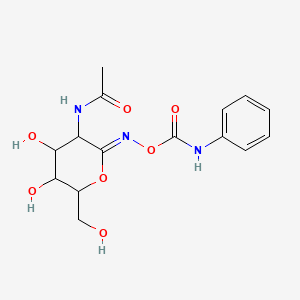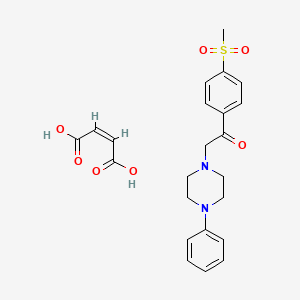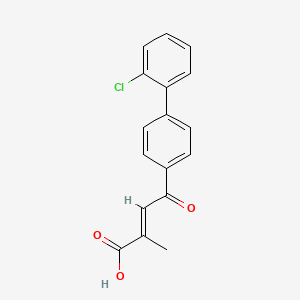![molecular formula C11H20NO10S3- B1233305 [(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B1233305.png)
[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omega-[(Methylsulfinyl)alkyl]glucosinolate: is an alkylglucosinolate compound that results from the removal of the proton of the hydrogen sulfate group of any omega-[(methylsulfinyl)alkyl]glucosinolic acid . This compound is a plant metabolite produced during metabolic reactions in plants, particularly in the kingdom that includes flowering plants, conifers, and other gymnosperms .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of omega-[(methylsulfinyl)alkyl]glucosinolate involves the extraction and purification of its hydrolysis products from plant sources such as broccoli and Lesquerella fendleri . The process typically includes solvent extraction of autolyzed defatted seed meals, followed by purification using gel filtration chromatography and reversed-phase high-performance liquid chromatography (HPLC) . The purity and confirmation of the compounds are monitored using gas chromatography with flame ionization detection (GC-FID), thin-layer chromatography (TLC), gas chromatography-mass spectroscopy (GC-MS), and nuclear magnetic resonance (NMR) .
Industrial Production Methods: the techniques used for preparative-scale isolation of structurally related glucosinolate hydrolysis products can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: : Omega-[(methylsulfinyl)alkyl]glucosinolate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : The oxidation of omega-[(methylsulfinyl)alkyl]glucosinolate is catalyzed by aliphatic glucosinolate S-oxygenase, which converts the compound into its sulfinyl form using NADPH and O2 .
Major Products: : The major products formed from these reactions include 1-isothiocyanato-3-(methylsulfinyl)propane, 1-isothiocyanato-4-(methylsulfinyl)butane, 4-(methylsulfinyl)butanenitrile, and 5-(methylsulfinyl)pentanenitrile .
Scientific Research Applications
Omega-[(methylsulfinyl)alkyl]glucosinolate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: : In chemistry, it is used to study the structure and reactivity of glucosinolates and their hydrolysis products .
Biology: : In biology, omega-[(methylsulfinyl)alkyl]glucosinolate is studied for its role as a plant metabolite and its involvement in plant defense mechanisms .
Medicine: : In medicine, the compound’s hydrolysis products, such as isothiocyanates, have shown potential anticancer activity against various cancer cell lines .
Industry: : In industry, omega-[(methylsulfinyl)alkyl]glucosinolate and its derivatives are explored for their potential use in developing natural pesticides and herbicides .
Mechanism of Action
The mechanism of action of omega-[(methylsulfinyl)alkyl]glucosinolate involves its hydrolysis by the enzyme myrosinase, which produces biologically active compounds such as isothiocyanates . These hydrolysis products exert their effects by targeting specific molecular pathways and enzymes involved in cellular processes . For example, isothiocyanates can induce apoptosis in cancer cells by modulating signaling pathways and inhibiting the activity of certain enzymes .
Comparison with Similar Compounds
Omega-[(methylsulfinyl)alkyl]glucosinolate is unique among glucosinolates due to its methylsulfinyl group, which imparts distinct chemical and biological properties .
Similar Compounds
- Isothiocyanato-3-(methylsulfinyl)propane
- Isothiocyanato-4-(methylsulfinyl)butane
- Methylsulfinylbutanenitrile
- Methylsulfinylpentanenitrile
These compounds share structural similarities with omega-[(methylsulfinyl)alkyl]glucosinolate but differ in their specific chemical and biological activities .
Properties
Molecular Formula |
C11H20NO10S3- |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7-/t6-,8-,9+,10-,11+,24?/m1/s1 |
InChI Key |
PHYYADMVYQURSX-XEAHXTBRSA-M |
SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CS(=O)CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B1233224.png)
![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)






![1-(4-CHLOROPHENYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE](/img/structure/B1233238.png)





